REACTION_CXSMILES
|
C(=O)(O)[O-].[NH4+].[Br:6][CH2:7][C:8]1C=[CH:12][CH:11]=[C:10](CBr)[CH:9]=1.[Br:16]CC1C=CC=CC=1CBr.BrCC1C=CC(CBr)=CC=1.BrCC1C=CC=C(CBr)N=1.BrC/C=C/CBr.[C:52](#N)[CH3:53]>O>[Br:16][C:8]1[C:7]([Br:6])=[C:52]([CH3:53])[C:11]([CH3:12])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
peptide
|
Quantity
|
0.01 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium bicarbonate
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Name
|
peptide
|
Quantity
|
0.012 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=NC(=CC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC\C=C\CBr
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred under argon at room temperature for approximately 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is degassed with argon for about 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution is frozen
|
Type
|
CUSTOM
|
Details
|
HPLC purification of the crude lyophilized product
|
Type
|
ADDITION
|
Details
|
containing pure peptide
|
Type
|
CUSTOM
|
Details
|
results in the final cyclized product as a white power
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |